3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 627056-91-1
Cat. No.: VC21500876
Molecular Formula: C20H19ClFN3OS
Molecular Weight: 403.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 627056-91-1 |
|---|---|
| Molecular Formula | C20H19ClFN3OS |
| Molecular Weight | 403.9g/mol |
| IUPAC Name | 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C20H19ClFN3OS/c1-2-10-3-5-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-6-4-12(21)9-14(16)22/h4,6,8-10H,2-3,5,7,23H2,1H3,(H,24,26) |
| Standard InChI Key | QGMQWHNUJYMCEX-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Cl)F)N |
| Canonical SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Cl)F)N |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide features a complex molecular architecture composed of multiple ring systems. The core structure contains a tetrahydrothieno[2,3-b]quinoline scaffold, which consists of a quinoline system fused with a thiophene ring. This backbone is comparable to the structure found in related compounds such as 3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide.
The compound contains several key functional groups:
-
An amino group at position 3
-
A carboxamide linkage connected to a 4-chloro-2-fluorophenyl group
-
An ethyl substituent at position 6
-
A partially saturated ring system (tetrahydro) at positions 5, 6, 7, and 8
| Property | Predicted Value |
|---|---|
| Molecular Weight | Approximately 430-450 g/mol |
| Solubility | Limited water solubility; likely soluble in organic solvents |
| Appearance | Crystalline solid at room temperature |
| LogP | Likely between 3-5 (indicating moderate lipophilicity) |
| Hydrogen Bond Donors | At least 2 (NH₂ and NH of carboxamide) |
| Hydrogen Bond Acceptors | Multiple (including N atoms, carboxamide oxygen) |
These predictions are based on structural analysis and comparison with similar thienoquinoline derivatives such as those found in the tetrahydrothieno[2,3-b]quinoline family.
Synthetic Pathways and Chemical Reactions
Chemical Reactivity
Based on its functional groups, 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide would be expected to exhibit the following reactivity:
-
The primary amino group (-NH₂) at position 3 can participate in various reactions:
-
Acylation with acid chlorides or anhydrides
-
Alkylation with alkyl halides
-
Formation of Schiff bases with aldehydes or ketones
-
-
The carboxamide group can undergo:
-
Hydrolysis under acidic or basic conditions
-
Reduction to form amines
-
Dehydration to form nitriles
-
-
The ethyl group at position 6 could potentially undergo:
-
Oxidation reactions
-
Substitution under specific conditions
-
The halogen substituents on the phenyl ring (chloro and fluoro) are particularly noteworthy, as they are common features in many biologically active compounds, potentially enhancing binding affinity and metabolic stability .
Comparative Analysis with Similar Compounds
Structural Analogues and Their Properties
Several structurally related compounds provide insights into the potential properties of 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide:
Activity Comparison
Comparative analysis of biological activity data for related compounds suggests potential activity profiles for 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide:
The data indicates that many thienoquinoline derivatives exhibit potent cytotoxic activity, often comparable to or exceeding that of established anticancer drugs. This suggests that 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide may also possess significant cytotoxic potential, though specific testing would be required to confirm this hypothesis.
Research Methodology and Limitations
Current Research Methodologies
Research on thienoquinoline compounds typically involves:
-
Synthesis and structural characterization: Using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure.
-
In vitro biological assays: Including cytotoxicity assays (e.g., MTT assay), enzyme inhibition assays, and receptor binding studies.
-
Real-time cell analysis: Advanced techniques such as xCELLigence Real Time Cell Analysis (RTCA) system to monitor cellular responses over time, as demonstrated in studies with related compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume